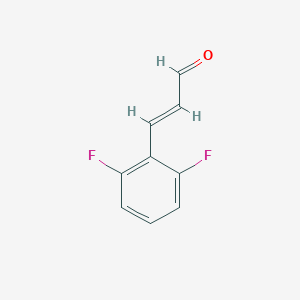

2,6-Difluorocinnamaldehyde

Description

Properties

IUPAC Name |

(E)-3-(2,6-difluorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQCTYYKKNJKPK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=C/C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575645 | |

| Record name | (2E)-3-(2,6-Difluorophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117338-43-9 | |

| Record name | (2E)-3-(2,6-Difluorophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117338-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorocinnamaldehyde

CAS Number: 117338-43-9

This technical guide provides a comprehensive overview of 2,6-difluorocinnamaldehyde, a fluorinated aromatic aldehyde with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and potential mechanisms of action.

Chemical Properties and Data

This compound is a cinnamaldehyde derivative featuring two fluorine atoms at the 2 and 6 positions of the phenyl ring. These fluorine substitutions impart unique electronic properties and reactivity to the molecule, making it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 117338-43-9 | [1] |

| Molecular Formula | C₉H₆F₂O | [1] |

| Molecular Weight | 168.14 g/mol | [1] |

| Appearance | White crystals | [1] |

| Purity | >97% | [1] |

| Synonyms | 3-(2,6-Difluorophenyl)acrylaldehyde, 3-(2,6-Difluorophenyl)prop-2-enal | [1] |

Spectral Data:

While specific, publicly available spectra for this compound are not readily found, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The aldehydic proton would appear as a doublet at a downfield chemical shift. The vinylic protons would show characteristic coupling constants for a trans configuration. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1685-1666 cm⁻¹ for an α,β-unsaturated aldehyde.[2] Other characteristic peaks would include C=C stretching of the alkene and the aromatic ring, and C-H stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group and other characteristic cleavages.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a carbon-carbon bond-forming reaction starting from 2,6-difluorobenzaldehyde. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most utilized methods for this transformation, offering good stereoselectivity for the desired (E)-alkene.[3][4]

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.[3] This method is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct.[4]

Reaction Scheme:

Figure 1. Horner-Wadsworth-Emmons reaction for the synthesis of this compound.

Experimental Protocol (General):

-

Preparation of the Phosphonate Carbanion: A suitable phosphonate reagent, such as triethyl phosphonoacetate, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the phosphonate and form the carbanion.[4]

-

Reaction with Aldehyde: A solution of 2,6-difluorobenzaldehyde in the same anhydrous solvent is added dropwise to the solution of the phosphonate carbanion at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene.[5] Stabilized ylides generally favor the formation of the (E)-alkene.[5]

Reaction Scheme:

Figure 2. Wittig reaction for the synthesis of this compound.

Experimental Protocol (General):

-

Reaction Setup: 2,6-Difluorobenzaldehyde and the appropriate phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, are dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂).[6]

-

Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, with the progress monitored by TLC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide byproduct.

-

Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.

Applications in Drug Development and Biological Activity

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active macromolecules.[1] Its fluorinated phenyl ring is a desirable motif in medicinal chemistry, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Antimicrobial Activity

Cinnamaldehyde and its derivatives are known to possess significant antimicrobial properties against a broad spectrum of bacteria and fungi.[7][8][9] The antimicrobial action is often attributed to the disruption of bacterial cell membranes and the inhibition of key cellular processes.[10]

This compound has been utilized in the synthesis of antimicrobial compounds. For instance, its reaction with methylbenzimidazole yields compounds with a demonstrated potency of 32 µg/mL.[1]

Potential Mechanism of Action: FtsZ Inhibition

A promising target for novel antibacterial agents is the filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division.[11][12] Inhibition of FtsZ leads to the disruption of cell division and ultimately bacterial cell death.

While direct studies on this compound as an FtsZ inhibitor are limited, derivatives of the structurally related 2,6-difluorobenzamide have been extensively investigated as potent FtsZ inhibitors.[11][13][14] The 2,6-difluorobenzamide motif has been identified as crucial for allosteric inhibition of FtsZ.[14] Given the structural similarities and the known antimicrobial activity of cinnamaldehydes, it is plausible that this compound or its derivatives could exert their antimicrobial effects, at least in part, through the inhibition of FtsZ.

Proposed Signaling Pathway Inhibition:

Figure 3. Proposed inhibitory action of this compound on bacterial cell division via FtsZ.

This proposed mechanism suggests that this compound may interfere with the polymerization of FtsZ monomers into the Z-ring, a critical step in bacterial cell division. This disruption would halt the cell division process, leading to an antibacterial effect. Further research is needed to validate this specific mechanism for this compound.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in the development of new pharmaceuticals and advanced materials. Its synthesis from readily available precursors via established olefination reactions makes it an accessible intermediate for a wide range of applications. The known antimicrobial activity of cinnamaldehyde derivatives, coupled with the insights gained from related FtsZ inhibitors, suggests a promising avenue for the development of novel antibacterial agents based on the this compound scaffold. Further investigation into its precise biological mechanisms of action is warranted to fully exploit its therapeutic potential.

References

- 1. ossila.com [ossila.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. (Triphenylphosphoranylidene)acetaldehyde | 2136-75-6 | Benchchem [benchchem.com]

- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. air.unimi.it [air.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,6-Difluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-difluorocinnamaldehyde, a valuable fluorinated building block in organic synthesis. This document is intended to be a key resource for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, synthesis, and reactivity.

Core Chemical and Physical Properties

This compound is a cinnamaldehyde derivative featuring two fluorine atoms at the 2 and 6 positions of the phenyl ring.[1] This substitution pattern significantly influences its reactivity and physical properties, making it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and macromolecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 117338-43-9 | [2] |

| Chemical Formula | C₉H₆F₂O | [2] |

| Molecular Weight | 168.14 g/mol | [2] |

| Appearance | White crystals | |

| Purity | >97% | [1] |

| Synonyms | 3-(2,6-Difluorophenyl)acrylaldehyde, (E)-3-(2,6-difluorophenyl)acrylaldehyde, 3-(2,6-Difluorophenyl)prop-2-enal | [2] |

Note: Specific data on melting point, boiling point, and solubility for this compound are not consistently available in the searched literature.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks and Features |

| ¹H NMR | - Aldehydic Proton (CHO): A doublet in the region of 9.5-10.0 ppm. - Vinylic Protons (-CH=CH-): Two doublets in the region of 6.5-8.0 ppm, with a large coupling constant characteristic of a trans configuration. - Aromatic Protons: Multiplets in the region of 7.0-7.6 ppm, showing complex splitting patterns due to fluorine coupling. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-195 ppm. - Vinylic Carbons (-CH=CH-): Signals in the range of 120-155 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (110-165 ppm), with characteristic splitting patterns due to C-F coupling. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹. - C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹. - =C-H Bending (trans-alkene): A characteristic absorption around 960-980 cm⁻¹. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction, starting from its precursor, 2,6-difluorobenzaldehyde.

Synthesis of 2,6-Difluorobenzaldehyde

A key intermediate, 2,6-difluorobenzaldehyde, can be synthesized via the lithiation of 1,3-difluorobenzene followed by formylation.

Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde

-

Materials: 1,3-Difluorobenzene, n-Butyllithium in hexane, N-methylformanilide, Tetrahydrofuran (THF), Sulfuric acid (1N), Diethyl ether, Magnesium sulfate.

-

Procedure:

-

Dissolve 1,3-difluorobenzene (0.22 mol) in 150 ml of anhydrous THF and cool the solution to -50 °C.

-

Slowly add n-butyllithium (0.228 mol) over 20 minutes, maintaining the temperature at -50 °C.

-

Stir the mixture at -50 °C for 1.5 hours.

-

Add a solution of N-methylformanilide (0.22 mol) in 50 ml of THF dropwise over 20 minutes at -50 °C.

-

Continue stirring at -50 °C for an additional 1.5 hours.

-

Quench the reaction by pouring the mixture slowly into 1 liter of cold 1N sulfuric acid.

-

Extract the aqueous layer with three portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain a crude oil.

-

Purify the oil by distillation under reduced pressure to yield 2,6-difluorobenzaldehyde.

-

Table 3: Physical Properties of 2,6-Difluorobenzaldehyde

| Property | Value |

| Melting Point | 15-17 °C |

| Boiling Point | 82-84 °C at 15 mmHg |

| Density | 1.317 g/mL at 25 °C |

Wittig Reaction for this compound

The Wittig reaction allows for the formation of the carbon-carbon double bond in this compound by reacting 2,6-difluorobenzaldehyde with a suitable phosphorus ylide.

Generalized Experimental Protocol: Wittig Synthesis of this compound

-

Materials: 2,6-Difluorobenzaldehyde, a suitable phosphonium salt (e.g., (triphenylphosphoranylidene)acetaldehyde), a suitable base (e.g., sodium hydride or n-butyllithium), and an anhydrous aprotic solvent (e.g., THF or dichloromethane).

-

Procedure:

-

Suspend the phosphonium salt in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphorus ylide.

-

Stir the resulting colored solution for a specified time to ensure complete ylide formation.

-

Add a solution of 2,6-difluorobenzaldehyde in the same solvent dropwise to the ylide solution at the low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

-

Diagram 1: Wittig Reaction for the Synthesis of this compound

Caption: General workflow for the Wittig synthesis of this compound.

Chemical Reactivity and Applications

This compound is a versatile building block due to the presence of multiple reactive sites.

-

Aldehyde Group: The aldehyde functionality can undergo direct addition reactions with Grignard reagents.[1]

-

Propenal Group: The conjugated system allows for conjugative addition (Michael addition) with reagents like Gilman reagents.[1]

-

Nucleophilic Substitution: It can react with nucleophiles, such as methylbenzimidazole, to form antimicrobial compounds.[1]

-

Oxidative Condensation: In the presence of catalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), it can undergo oxidative condensation with dipyrromethene to yield hexaphyrin molecules.[1]

-

C-H Activation: The alkene moiety is advantageous for ruthenium-catalyzed C-H activations.[1]

These reactive properties make this compound a key intermediate in medicinal chemistry and drug discovery for creating novel therapeutic agents.[1]

Diagram 2: Reactivity of this compound

Caption: Key chemical transformations involving this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, general precautions for handling aromatic aldehydes should be followed. Based on the SDS for the related compound 2,6-difluorobenzaldehyde, it is advisable to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a fluorinated aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its distinct reactivity, stemming from the aldehyde, alkene, and di-fluorinated phenyl moieties, allows for a variety of chemical transformations. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application. Further experimental investigation is warranted to fully elucidate its physical properties and spectroscopic characteristics.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,6-difluorocinnamaldehyde, a valuable intermediate in the fields of medicinal chemistry and materials science. The presence of the difluorophenyl moiety can significantly influence the biological activity and physicochemical properties of target molecules. This document details the core synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate laboratory synthesis.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through two well-established olefination reactions, starting from the readily available precursor, 2,6-difluorobenzaldehyde. These methods are the Claisen-Schmidt condensation and the Wittig reaction.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[1] In this case, 2,6-difluorobenzaldehyde reacts with acetaldehyde in the presence of a base to form this compound.

Reaction Pathway:

Caption: Claisen-Schmidt condensation pathway for this compound synthesis.

Experimental Protocol:

This protocol is a representative procedure adapted from general Claisen-Schmidt condensation methods.[2]

Materials:

-

2,6-Difluorobenzaldehyde

-

Acetaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl), dilute solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the stirred solution.

-

To this mixture, add acetaldehyde (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data (Representative):

The following table presents typical reaction parameters for Claisen-Schmidt condensations. Actual yields for this compound may vary.

| Parameter | Value | Reference |

| Reactant Ratio | 1 : 1.1-1.5 (Aldehyde : Acetaldehyde) | General Protocol |

| Base | NaOH or KOH | [1] |

| Solvent | Ethanol/Water | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 12 - 48 hours | |

| Yield | 60-80% (typical for similar reactions) | General Observation |

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[3] For the synthesis of this compound, 2,6-difluorobenzaldehyde is reacted with an acetaldehyde-derived ylide, such as (triphenylphosphoranylidene)acetaldehyde.

Reaction Pathway:

Caption: Wittig reaction pathway for this compound synthesis.

Experimental Protocol:

This protocol is a representative procedure based on general Wittig reaction methodologies.[4]

Materials:

-

2,6-Difluorobenzaldehyde

-

(Triphenylphosphoranylidene)acetaldehyde

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Inert gas (Nitrogen or Argon)

-

Hexanes

-

Silica Gel for chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve (triphenylphosphoranylidene)acetaldehyde (1.1 eq) in anhydrous THF.

-

To this solution, add a solution of 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the residue, add hexanes to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with cold hexanes.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data (Representative):

The following table presents typical reaction parameters for Wittig reactions. Actual yields for this compound may vary.

| Parameter | Value | Reference |

| Reactant Ratio | 1 : 1.1 (Aldehyde : Ylide) | General Protocol |

| Solvent | Anhydrous THF or CH₂Cl₂ | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | 4 - 12 hours | General Observation |

| Yield | 70-90% (typical for similar reactions) | General Observation |

Experimental Workflow

The general workflow for the synthesis and purification of this compound via either pathway is outlined below.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-Difluorocinnamaldehyde

This technical guide provides a comprehensive overview of 2,6-Difluorocinnamaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers, scientists, and drug development professionals. This document details its molecular structure, synthesis, spectroscopic characterization, and potential biological activities.

Molecular Structure and Identification

This compound, also known as 3-(2,6-difluorophenyl)prop-2-enal, is a derivative of cinnamaldehyde with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring.[1] This substitution significantly influences the molecule's electronic properties and reactivity.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | (2E)-3-(2,6-difluorophenyl)prop-2-enal |

| Synonyms | 3-(2,6-Difluorophenyl)acrylaldehyde, 2,6-Difluorocinnamic aldehyde |

| CAS Number | 117338-43-9[1] |

| Chemical Formula | C₉H₆F₂O[1] |

| Molecular Weight | 168.14 g/mol [1] |

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen.[2][3][4] In this case, 2,6-difluorobenzaldehyde is reacted with acetaldehyde in the presence of a base.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from established procedures for similar chalcone syntheses.[5][6]

Materials:

-

2,6-Difluorobenzaldehyde (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a 10% aqueous solution of sodium hydroxide to the stirred solution.

-

Add acetaldehyde (1.2 eq) dropwise to the reaction mixture using a dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram 1: General Workflow for the Synthesis of this compound

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.7 | d | Aldehydic proton (-CHO) |

| ~7.5 | dd | Vinylic proton (Ar-CH=) |

| ~6.8 | dd | Vinylic proton (=CH-CHO) |

| ~7.3 | m | Aromatic proton (H-4) |

| ~7.0 | t | Aromatic protons (H-3, H-5) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | Aldehydic Carbonyl (C=O) |

| ~162 (dd) | Aromatic Carbons (C-2, C-6, C-F coupling) |

| ~150 | Vinylic Carbon (Ar-CH=) |

| ~132 | Aromatic Carbon (C-4) |

| ~128 | Vinylic Carbon (=CH-CHO) |

| ~112 (dd) | Aromatic Carbons (C-3, C-5, C-F coupling) |

| ~111 (t) | Aromatic Carbon (C-1, C-F coupling) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and the substituted aromatic ring.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |

| ~1680 | C=O stretch (conjugated aldehyde) |

| ~1620 | C=C stretch (alkene) |

| ~1580 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would likely show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 167 | [M-H]⁺ |

| 139 | [M-CHO]⁺ |

| 111 | [M-CHO-CO]⁺ |

Biological Activity and Potential Signaling Pathways

While specific studies on this compound are limited, research on cinnamaldehyde and its derivatives has revealed a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Cinnamaldehyde and its analogues have demonstrated significant antimicrobial activity against a variety of bacteria and fungi. A key mechanism of action is the inhibition of the bacterial cell division protein FtsZ.[6][8][9][10] FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure essential for cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. The fluorination at the 2 and 6 positions of the phenyl ring in this compound may enhance its binding affinity to FtsZ and improve its metabolic stability, potentially leading to increased antimicrobial potency.

Diagram 2: Proposed Mechanism of FtsZ Inhibition

This document serves as a foundational guide to the core molecular characteristics of this compound. Further experimental validation is required to confirm the predicted spectroscopic data and to fully elucidate its biological mechanisms of action.

References

- 1. 2,6-Difluorocinnamic aldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. 2,6-Difluorobenzaldehyde [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. mdpi.com [mdpi.com]

- 10. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2,6-Difluorocinnamaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-difluorocinnamaldehyde, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 9.7 - 9.8 | d | ~7-8 | Aldehydic proton (-CHO) |

| 7.5 - 7.6 | m | - | H-4 (Aromatic) |

| 7.3 - 7.4 | dd | ~16, ~8 | H-β (Vinyl) |

| 7.0 - 7.1 | t | ~8-9 | H-3, H-5 (Aromatic) |

| 6.6 - 6.7 | d | ~16 | H-α (Vinyl) |

¹³C NMR (Carbon-13) Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| 193 - 194 | C=O (Aldehyde) |

| 161 - 163 (dd, ¹JCF ≈ 250-260 Hz) | C-2, C-6 (Aromatic) |

| 150 - 152 | C-β (Vinyl) |

| 132 - 134 (t, ³JCF ≈ 10-12 Hz) | C-4 (Aromatic) |

| 128 - 130 | C-α (Vinyl) |

| 112 - 114 (t, ²JCF ≈ 20-25 Hz) | C-1 (Aromatic) |

| 111 - 113 (dd, ²JCF and ⁴JCF) | C-3, C-5 (Aromatic) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (Aromatic and Vinyl) |

| ~2850, ~2750 | Medium | C-H stretch (Aldehyde) |

| ~1680 - 1700 | Strong | C=O stretch (Conjugated Aldehyde) |

| ~1620 | Medium | C=C stretch (Aromatic) |

| ~1580 | Medium | C=C stretch (Vinyl) |

| ~1250 | Strong | C-F stretch |

| ~970 | Strong | C-H bend (trans-alkene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 167 | High | [M-H]⁺ |

| 140 | Moderate | [M-CO]⁺ |

| 139 | Moderate | [M-CHO]⁺ |

| 115 | Moderate | [C₇H₄F₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the characterization of this compound, based on established procedures for similar compounds.[1][2]

Synthesis: Claisen-Schmidt Condensation

A common method for the synthesis of cinnamaldehyde derivatives is the Claisen-Schmidt condensation.[1]

Materials:

-

2,6-Difluorobenzaldehyde

-

Acetaldehyde

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

Procedure:

-

A solution of potassium hydroxide in water is prepared and cooled in an ice bath.

-

Ethanol is added to the cooled KOH solution.

-

A mixture of 2,6-difluorobenzaldehyde and acetaldehyde is added dropwise to the stirred basic solution while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into ice-cold water and neutralized with a dilute acid (e.g., HCl).

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded at room temperature.

-

Standard pulse programs are used for both ¹H and ¹³C acquisitions.

-

For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Instrumentation:

-

A Gas Chromatography-Mass Spectrometry (GC-MS) system or a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

For GC-MS, the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

-

The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,6-difluorocinnamaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details the selection of starting materials and provides in-depth experimental protocols for the most common synthetic methodologies. Emphasis is placed on the aldol condensation reaction, for which a detailed, adaptable protocol is provided. Alternative routes, including the Wittig and Heck reactions, are also discussed.

Core Synthetic Strategies

The synthesis of this compound, systematically known as (2E)-3-(2,6-difluorophenyl)prop-2-enal, primarily begins with 2,6-difluorobenzaldehyde. This versatile starting material can undergo carbon-carbon bond formation through several established organic reactions to yield the desired α,β-unsaturated aldehyde. The most prominent of these methods are the Aldol Condensation, the Wittig Reaction, and the Heck Reaction.

Starting Material: 2,6-Difluorobenzaldehyde

2,6-Difluorobenzaldehyde is a readily available chemical intermediate. Its synthesis can be achieved through various methods, including the oxidation of 2,6-difluorotoluene or the halogen exchange of 2,6-dichlorobenzaldehyde. The presence of two electron-withdrawing fluorine atoms ortho to the aldehyde group influences the reactivity of the carbonyl carbon, making it a suitable electrophile for nucleophilic attack in the subsequent synthetic steps.

Aldol Condensation

The Aldol condensation is a classic and efficient method for the formation of α,β-unsaturated carbonyl compounds. In the context of this compound synthesis, a crossed or mixed aldol condensation between 2,6-difluorobenzaldehyde and acetaldehyde is employed. Due to the absence of α-hydrogens, 2,6-difluorobenzaldehyde can only act as the electrophilic acceptor, which simplifies the reaction and prevents self-condensation, leading to a more controlled product formation.

Experimental Protocol: Aldol Condensation of 2,6-Difluorobenzaldehyde and Acetaldehyde

This protocol is adapted from a similar Claisen-Schmidt condensation of 2,6-difluorobenzaldehyde with a substituted acetophenone, which demonstrated a high yield.[1][2]

Materials:

-

2,6-Difluorobenzaldehyde

-

Acetaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 1.5 N

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1.0 equivalent) in ethanol.

-

Addition of Acetaldehyde: To the stirred solution, add acetaldehyde (1.1 equivalents).

-

Base Addition: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of potassium hydroxide (1.5 equivalents) in ethanol to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 3 with 1.5 N HCl.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluorobenzaldehyde | [1][2] |

| Reagent | Acetaldehyde | Adapted Protocol |

| Base | Potassium Hydroxide | [1][2] |

| Solvent | Ethanol | [1][2] |

| Reaction Time | 3-5 hours | Adapted Protocol |

| Temperature | Room Temperature | [1][2] |

| Yield | Expected to be high (e.g., ~90%) | [1][2] |

Diagrams

References

- 1. Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 2,6-Difluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,6-Difluorocinnamaldehyde. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is an aromatic aldehyde with the chemical formula C₉H₆F₂O. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.

Data Presentation: Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₂O | [1][2][3] |

| Molecular Weight | 168.14 g/mol | [2][3] |

| Appearance | White crystals | [3] |

| Boiling Point | 236.583 °C at 760 mmHg | [1] |

| Density | 1.235 g/cm³ | [1] |

| Flash Point | 89.633 °C | [1] |

| Purity | >97% to 98% (Min, HPLC) | [2][3] |

| Melting Point | Not available in cited literature. | [3] |

| Solubility | No quantitative data available. Expected to have limited solubility in water and better solubility in non-polar organic solvents. | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These are generalized protocols based on standard laboratory practices for organic compounds.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small, finely powdered sample of crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Vernier Melt Station or similar) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion temperature.

-

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

-

Apparatus: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point.

-

The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.

-

Determination of Density

Objective: To determine the mass per unit volume of this compound.

Methodology:

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance are required.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with distilled water, and its weight is recorded to calibrate the exact volume at a specific temperature.

-

The pycnometer is then emptied, dried thoroughly, and filled with molten this compound (if solid at room temperature) or the liquid form.

-

The weight of the pycnometer filled with the sample is recorded.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

Qualitative Assessment:

-

A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

-

A small volume of the solvent to be tested (e.g., 1 mL) is added.

-

The mixture is agitated (e.g., by vortexing) for a set period.

-

Visual observation is used to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is sparingly soluble or insoluble. This can be repeated with increasing amounts of solvent to estimate the solubility.

-

-

Quantitative Assessment (Isothermal Equilibrium Method):

-

An excess amount of this compound is added to a known volume of a specific solvent in a sealed vial.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), against a calibration curve of known concentrations.

-

Visualizations of Synthetic Pathways

This compound serves as a versatile building block in organic synthesis. Below are diagrams illustrating its application in the synthesis of antimicrobial compounds and hexaphyrin molecules.

Caption: Synthetic workflow for an antimicrobial compound.

Caption: Synthetic pathway to a Hexaphyrin molecule.

References

Stability and Storage of 2,6-Difluorocinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,6-Difluorocinnamaldehyde. Due to its aldehyde functional group and conjugated system, this compound is susceptible to degradation, which can impact its purity, potency, and safety profile in research and drug development applications. This document outlines the principal degradation pathways, recommended storage and handling procedures, and a general framework for conducting stability studies.

Chemical Properties and Stability Profile

This compound is an aromatic aldehyde with the chemical formula C₉H₆F₂O. The presence of the aldehyde group and the α,β-unsaturated system makes it reactive and prone to degradation through several mechanisms. The fluorine atoms on the benzene ring can also influence its electronic properties and reactivity.

Key Stability Concerns:

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids.[1] In the case of this compound, the primary oxidation product is expected to be 2,6-Difluorocinnamic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1]

-

Polymerization: Like many aldehydes, this compound can undergo polymerization, especially in the presence of acidic or basic impurities. This can lead to the formation of insoluble or high-molecular-weight adducts.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, 2,6-Difluorocinnamyl alcohol.

-

Other Reactions: The conjugated double bond can also be a site for addition reactions.

Due to these potential degradation pathways, proper storage and handling are critical to maintain the integrity of this compound.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of chemical degradation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by excluding atmospheric oxygen. |

| Light | Protect from light. Store in an amber or opaque container. | Light can catalyze oxidation and other degradation reactions. |

| Container | Keep container tightly sealed. | Prevents exposure to moisture and air. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong acids.[2] | These materials can catalyze degradation reactions. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid inhalation of vapor or mist.[5]

-

Wash hands thoroughly after handling.[3]

Potential Degradation Pathways

Based on the known chemistry of cinnamaldehyde and other aromatic aldehydes, the following degradation pathways are proposed for this compound.[1][6]

Proposed degradation pathways for this compound.

Experimental Protocols for Stability Testing

A stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following is a general protocol for a forced degradation study.

1. Analytical Method:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic aldehydes. The exact composition should be optimized for the separation of the parent compound and its potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Injection Volume: 10-20 µL.

2. Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution with 0.1 M sodium hydroxide.

-

Analyze by HPLC.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Heat the solution (e.g., at 60°C) for a defined period.

-

Neutralize the solution with 0.1 M hydrochloric acid.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

-

Store at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Store a solid sample of this compound at an elevated temperature (e.g., 60°C) for a defined period.

-

Dissolve the sample in a suitable solvent.

-

Analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to a controlled light source (e.g., UV lamp).

-

Keep a control sample in the dark at the same temperature.

-

Analyze both samples by HPLC at defined time points.

-

Experimental workflow for forced degradation studies.

Data Presentation for Stability Studies

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording stability data for this compound under various storage conditions.

| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Known Impurity 1 (%) | Known Impurity 2 (%) | Total Impurities (%) |

| 2-8°C | 0 months | |||||

| 3 months | ||||||

| 6 months | ||||||

| 12 months | ||||||

| 25°C / 60% RH | 0 months | |||||

| 3 months | ||||||

| 6 months | ||||||

| 40°C / 75% RH | 0 months | |||||

| 1 month | ||||||

| 3 months | ||||||

| 6 months |

This technical guide provides a comprehensive overview of the stability and storage of this compound. By following the recommended guidelines for storage, handling, and stability testing, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important chemical intermediate.

References

- 1. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Degradation study of the trans-cinnamaldehyde and limonene biopesticides and their metabolites in cucumber by GC and UHPLC-HRMS: Laboratory and greenhouse studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2,6-Difluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,6-Difluorocinnamaldehyde (CAS No. 117338-43-9). The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting. This document is intended for professionals in research, discovery, and drug development who are familiar with standard laboratory safety practices.

Chemical and Physical Properties

This compound is a fluorinated aromatic aldehyde.[1] Its key physical and chemical properties are summarized in the table below. Data has been compiled from various chemical supplier safety data sheets.

| Property | Value | Reference |

| CAS Number | 117338-43-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₆F₂O | [1][2][3][4][6] |

| Molecular Weight | 168.14 g/mol | [1][4][6] |

| Appearance | White crystals or solid | [1][3] |

| Purity | ≥96% to >97% | [1][2] |

| Boiling Point | 236.583 °C at 760 mmHg | [2] |

| Flash Point | 89.633 °C | [2] |

| Density | 1.235 g/cm³ | [2] |

| Solubility | Not available | [4] |

| Melting Point | Not available | [1][4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

Hazard Identification and Classification

Based on available data, this compound is classified with the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[4]

GHS Hazard Statements:

-

H315 : Causes skin irritation.[4]

-

H319 : Causes serious eye irritation.[4]

-

H335 : May cause respiratory irritation.[4]

Signal Word: Warning[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and associated risks.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Ensure that emergency eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

A comprehensive personal protective equipment strategy is mandatory.

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | To protect against splashes that can cause serious eye irritation.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat should be worn. | To prevent skin contact which can cause irritation.[4] Gloves should be inspected before use and disposed of properly. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used in areas with inadequate ventilation or when airborne concentrations may exceed exposure limits to prevent respiratory irritation.[4] |

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

-

Recommended storage is at 2-8°C under an inert atmosphere.[5]

-

Keep away from incompatible substances.[4]

Below is a logical workflow for the safe handling of this compound.

Caption: Safe Handling Workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The following diagram outlines the first aid response to an exposure event.

Caption: First Aid Response to Exposure.

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous decomposition products include carbon oxides and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: For solids, sweep up and shovel. For liquids, absorb with an inert material (e.g., sand, silica gel). Place in a suitable, closed container for disposal.

Toxicological Information

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the hazardous properties of a chemical like this compound.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

-

Principle: This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential, reducing the need for animal testing.[7][8] The test chemical is applied topically to the RhE tissue.[7]

-

Methodology:

-

The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[7]

-

After exposure, the tissue is rinsed and incubated for a recovery period (e.g., 42 hours).[7]

-

Cell viability is then assessed using a colorimetric assay, such as the MTT assay, which measures the activity of mitochondrial reductase in viable cells.[7]

-

The absorbance is measured, and the percentage of viable cells is calculated relative to a negative control.[7]

-

-

Interpretation: If the cell viability is below a certain threshold (typically ≤ 50%), the chemical is classified as a skin irritant.[7]

OECD Test Guideline 496: In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method

-

Principle: This guideline utilizes reconstructed human cornea-like epithelium (RhCE) models to evaluate the potential of a chemical to cause eye irritation without the use of live animals.[9]

-

Methodology:

-

The test chemical is applied to the surface of the RhCE model.

-

Following a specified exposure time, the tissue is washed.

-

Cell viability is measured, typically using the MTT assay, to determine the extent of cytotoxicity.

-

-

Interpretation: The results are used to classify the substance based on its potential to cause eye irritation or serious eye damage.[9]

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

-

Principle: This in vivo method is used to assess the acute oral toxicity of a substance. It aims to identify a dose that causes signs of toxicity without mortality and is a refinement over classical LD50 tests to reduce animal suffering.[10]

-

Methodology:

-

A single sex of animals (usually female rats) is used.[10]

-

The test begins with a sighting study to determine the appropriate starting dose.

-

Animals are dosed in a stepwise manner at one of four fixed dose levels: 5, 50, 300, or 2000 mg/kg body weight.[10]

-

The presence or absence of toxicity or mortality determines the next dosing step (either a higher or lower dose).

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.[11]

-

-

Interpretation: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) for acute toxicity.[10]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[4] Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before handling this compound. The information provided is based on currently available data and may be subject to change.

References

- 1. ossila.com [ossila.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 117338-43-9 this compound AKSci 5357AJ [aksci.com]

- 4. aksci.com [aksci.com]

- 5. 117338-43-9|this compound|BLD Pharm [bldpharm.com]

- 6. capotchem.com [capotchem.com]

- 7. x-cellr8.com [x-cellr8.com]

- 8. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 9. delltech.com [delltech.com]

- 10. oecd.org [oecd.org]

- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Cinnamaldehydes

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving applications of fluorinated cinnamaldehydes. Tailored for researchers, medicinal chemists, and professionals in drug development, this document details the strategic incorporation of fluorine into the cinnamaldehyde scaffold, a modification that significantly enhances its therapeutic potential. We will cover key historical developments, detailed experimental protocols, quantitative biological data, and the underlying mechanisms of action, including relevant signaling pathways.

A History Rooted in Modern Medicinal Chemistry

The story of fluorinated cinnamaldehydes is not one of a single discovery, but of a logical progression in medicinal chemistry. Cinnamaldehyde, the principal flavor component of cinnamon, has been known for centuries, with its isolation in 1834 and laboratory synthesis in 1854 marking its entry into modern chemistry.[1] For over a century, its derivatives were explored for various properties, primarily in the flavor and fragrance industries.

The advent of fluorine in drug design marked a turning point. The unique physicochemical properties conferred by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—made it a "magic bullet" for medicinal chemists.[2] This led to the synthesis of simple, ring-fluorinated aromatic compounds, including precursors like 4-fluorobenzaldehyde, which became readily available synthetic building blocks.[3] Consequently, derivatives such as 4-fluorocinnamaldehyde (CAS 51791-26-5) were synthesized through established chemical reactions, serving as versatile intermediates in the development of novel compounds.[4][5]

A pivotal moment in the specific exploration of this class came in 2018, when a systematic study by Charpentier et al. investigated the effects of fluorinating the cinnamaldehyde backbone directly at the α and β positions.[1][6] This research, aimed at the fragrance and skin sensitization properties of cinnamyl compounds, represented a deliberate effort to fine-tune the molecule's properties by placing fluorine on the reactive α,β-unsaturated aldehyde system. This work underscored a shift from using fluorinated precursors to strategically engineering the core scaffold itself, unlocking new potential for these molecules in various scientific domains.

Physicochemical and Biological Activity Data

The introduction of fluorine significantly alters the properties of the parent cinnamaldehyde molecule. The following tables summarize key physicochemical and biological data for representative fluorinated cinnamaldehydes and their derivatives.

Table 1: Physicochemical Properties of trans-4-Fluorocinnamaldehyde

| Property | Value | Reference(s) |

| CAS Number | 51791-26-5 | [4] |

| Molecular Formula | C₉H₇FO | [5] |

| Molecular Weight | 150.15 g/mol | [5] |

| Appearance | White to yellow clear liquid/solid | [5] |

| Melting Point | 24 °C | [5][7] |

| Boiling Point | 95 °C / 2 mmHg | [5] |

| Density | 1.146 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.599 | [4] |

Table 2: Anticancer Activity of Fluorinated Cinnamide Derivatives

Data below pertains to derivatives evaluated for cytotoxicity against the HepG2 (human liver cancer) cell line and for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).

| Compound | Cytotoxicity IC₅₀ (µM) vs. HepG2 | EGFR Inhibition IC₅₀ (µM) | Reference(s) |

| Imidazolone Derivative 6 | 4.23 | 0.13 | [8] |

| Staurosporin (Reference) | 5.59 | N/A | [8] |

| Palatinib (Reference) | N/A | 0.07 | [8] |

| A complex derivative synthesized from a p-fluorocinnamide precursor. |

Table 3: Urease Inhibitory Activity of 4-Fluorocinnamaldehyde-Based Thiosemicarbazones

The following compounds were synthesized from 4-fluorocinnamaldehyde and evaluated for their ability to inhibit the urease enzyme, a key target in infections like Helicobacter pylori.

| Compound ID | Structure (Substitution on N⁴) | Urease Inhibition IC₅₀ (µM) | Reference(s) |

| 3c | 2,4-Dichlorophenyl | 2.7 ± 0.5 | [9][10] |

| 3a | 2,4-Dimethylphenyl | 3.1 ± 0.5 | [9] |

| 3b | Cyclohexyl | 3.4 ± 0.5 | [9] |

| 3d | 4-Ethylphenyl | 5.2 ± 0.5 | [9] |

| Thiourea (Standard) | - | 19.4 ± 0.2 | [9] |

Mechanisms of Action and Signaling Pathways

Fluorinated cinnamaldehydes and their derivatives exert their biological effects by modulating key cellular signaling pathways. Their efficacy as anticancer and antimicrobial agents stems from their ability to interfere with critical processes like cell proliferation and bacterial communication.

Inhibition of EGFR Signaling in Cancer

Certain fluorinated cinnamide derivatives have demonstrated potent anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream cascades including the PI3K/AKT and RAS/MAPK pathways. These pathways are central to regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The fluorinated compounds act as inhibitors, likely at the ATP-binding site of the EGFR tyrosine kinase domain, blocking the phosphorylation cascade and thereby halting the pro-tumorigenic signals.[2][11]

Disruption of Bacterial Quorum Sensing

Cinnamaldehyde derivatives can inhibit biofilm formation and virulence in pathogenic bacteria such as Vibrio parahaemolyticus. They achieve this by interfering with quorum sensing (QS), a cell-to-cell communication system bacteria use to coordinate group behaviors. In Vibrio, autoinducer molecules are produced by synthases (CqsA, LuxM, LuxS). At high cell density, these signals lead to the dephosphorylation and inactivation of the regulator LuxO. This allows for the expression of the master QS regulator OpaR . OpaR, in turn, represses motility (e.g., lateral flagellar genes) and activates biofilm formation. By interfering with this pathway, cinnamaldehyde derivatives can disrupt the coordinated virulence of the bacterial population.[12][13]

Experimental Protocols

The synthesis of fluorinated cinnamaldehydes can be achieved through various established organic chemistry reactions. Below are detailed protocols for key synthetic procedures.

General Workflow for Synthesis and Evaluation

A typical research workflow for developing novel fluorinated cinnamaldehyde derivatives involves multi-step synthesis, rigorous purification and characterization, followed by biological evaluation.

Synthesis of trans-4-Fluorocinnamaldehyde via Wittig Reaction

This protocol describes a plausible synthesis based on the reaction of 4-fluorobenzaldehyde with a phosphorus ylide.[4]

-

Materials: 4-Fluorobenzaldehyde (1.0 eq), (Formylmethylene)triphenylphosphorane (1.3 eq), Toluene.

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

Suspend 4-fluorobenzaldehyde (e.g., 9.40 g, 75.8 mmol) and (formylmethylene)triphenylphosphorane (e.g., 30.0 g, 98.6 mmol) in toluene (150 mL) in a round-bottom flask.[4]

-

Stir the suspension and heat to 70 °C under a nitrogen atmosphere.

-

Maintain the reaction at 70 °C for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate (EtOAc) and water to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography to afford pure trans-4-fluorocinnamaldehyde.

-

Synthesis of 4-Fluorocinnamaldehyde-Based Thiosemicarbazones

This protocol details the condensation reaction to form bioactive thiosemicarbazones.[9][10]

-

Materials: 4-Fluorocinnamaldehyde (1.0 eq), appropriate substituted thiosemicarbazide (1.01 eq), Ethanol, Hydrochloric acid (catalytic amount).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

-

Procedure:

-

Dissolve 4-fluorocinnamaldehyde (e.g., 3.28 mmol) and the corresponding thiosemicarbazide (e.g., 3.31 mmol) in absolute ethanol in a round-bottom flask.[9]

-

Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filter the resulting solid product using a Büchner funnel.

-

Wash the solid repeatedly with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like chloroform or ethanol to obtain the pure thiosemicarbazone derivative.[9]

-

Conclusion and Future Outlook

The journey of fluorinated cinnamaldehydes from simple flavor-related molecules to potent, multifunctional scaffolds for drug discovery highlights a key strategy in modern medicinal chemistry. The strategic placement of fluorine, whether on the aromatic ring or directly on the reactive backbone, provides a powerful tool to modulate biological activity, metabolic stability, and target specificity. Recent studies into their anticancer and antimicrobial properties reveal promising avenues for development. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and exploring novel therapeutic targets for this versatile and privileged chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]